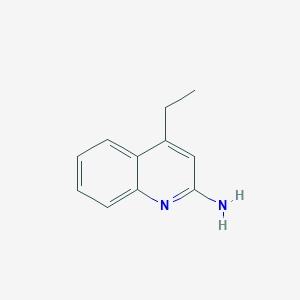

4-溴-2-甲基-1,2-二氢-2,7-萘啶-1-酮

描述

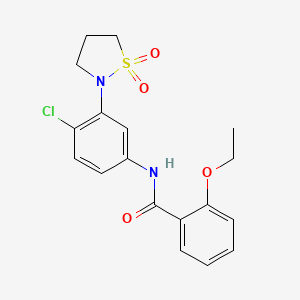

“4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one” is a chemical compound with the CAS number 1706749-51-0 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is a class of compounds that “4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one” belongs to, has been achieved through various methods. One method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol . Other methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one” include a molecular weight of 239.07 . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.94 and a water solubility Log S (ESOL) of -2.43 .科学研究应用

化学合成和改性

4-溴-2-甲基-1,2-二氢-2,7-萘啶-1-酮及其衍生物经常用于化学合成中。例如,带有溴和乙酰基等取代基的苯并[c][2,7]萘啶经历区域选择性均裂取代,形成衍生物,这些衍生物是吡啶并吖啶生物碱和其他复杂分子的合成的潜在构建模块 (Plodek, Raeder, & Bracher, 2012)。此外,已探索了诸如 4-氰基-1,3-二氯-7-甲基-5,6,7,8-四氢-2,7-萘啶等衍生物与亲核试剂的反应性,以获得单氨基和二氨基取代衍生物,说明该化合物在化学合成中的多功能性 (Sirakanyan 等,2014)。

药物化学

在药物化学中,已合成 4-取代的 1-(2-甲基苯基)噻吩[2,3-c]-1,5-萘啶,包括与 4-溴-2-甲基-1,2-二氢-2,7-萘啶-1-酮相关的那些,并对其对胃腺中 H+、K+-ATP 酶活性和酸形成的影响进行了测试。尽管它们的抑制效力不足以引起药理学兴趣,但这突出了该化合物在药物开发中的潜力 (Björk, Hörnfeldt, Gronowitz, & Edvardsson, 1996)。

药物研究

已研究该化合物及其衍生物在药物应用中的潜力。例如,某些萘啶-2(1H)-酮转化为噻唑并[4,5-b][1,6]萘啶-2(1H)-酮导致 cAMP 磷酸二酯酶 (PDE) III 抑制效力增加,这对于使用 cAMP PDE 抑制剂的疾病很重要 (Singh 等,1995)。

材料科学

在材料科学中,已使用 SCF CI PPP 方法对异构萘啶的溴衍生物的电子结构进行了研究。这些研究对于理解分子性质和反应性至关重要,可应用于设计具有特定电子性质的材料 (Mianowska & Śliwa, 1990)。

安全和危害

The safety information for “4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one” includes a signal word of “Warning” and hazard statements of H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

4-bromo-2-methyl-2,7-naphthyridin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-12-5-8(10)6-2-3-11-4-7(6)9(12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRQPUNBPIDFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=NC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

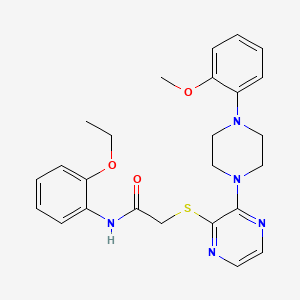

![[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)

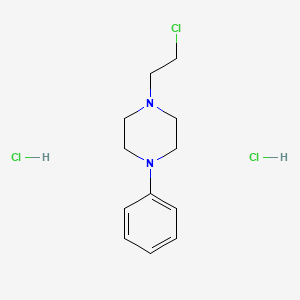

![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)

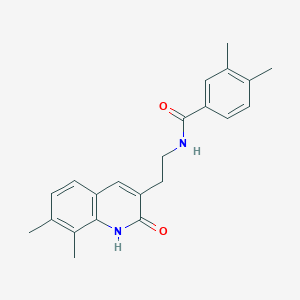

![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)

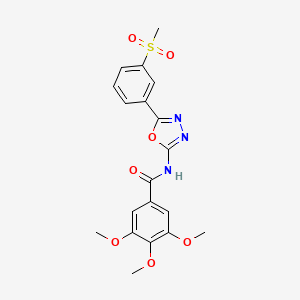

![N-(2-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2897860.png)